molecular formula C14H11N5O2S B607956 18A

18A

Número de catálogo: B607956
Peso molecular: 313.34 g/mol
Clave InChI: QRTYYEYYXURINZ-OVCLIPMQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HIV-1 Inhibitor 18A is a specific inhibitor of the entry of a wide range of HIV-1 isolates.

Actividad Biológica

Compound 18A has garnered attention in recent research for its diverse biological activities, particularly in cancer treatment and metabolic regulation. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy in specific conditions, and potential therapeutic applications.

1.1 Inhibition of Cancer Cell Growth

Recent studies have demonstrated that this compound acts as a potent inhibitor of histone deacetylases (HDAC) and CDC25 phosphatase, which are critical regulators in cell cycle progression and apoptosis. Specifically, this compound exhibited similar HDAC inhibitory activity to MS-275 and significantly suppressed CDC25 activity in vitro. This dual inhibition leads to the dephosphorylation of CDK1 and triggers DNA damage, ultimately inducing apoptosis in triple-negative breast cancer (TNBC) cells while sparing non-malignant cells .

1.2 Modulation of Thermogenesis

This compound also plays a significant role in metabolic regulation, particularly in promoting thermogenesis. It enhances the expression of uncoupling protein 1 (UCP1) via the AMPK-PGC-1α signaling pathway, which is crucial for energy expenditure in brown adipose tissue. Studies indicate that this compound treatment results in increased mitochondrial respiration and thermogenic gene expression, contributing to weight management and improved insulin sensitivity .

2. Efficacy in Preclinical Models

2.1 Anticancer Activity

In preclinical models, this compound demonstrated substantial cytotoxicity against TNBC cells, outperforming other tested compounds. The compound was shown to hinder cell cycle progression during the S and G2/M phases, leading to significant reductions in tumor growth in vivo .

2.2 Obesity and Metabolic Disorders

In obesity models, this compound administration prevented high-fat diet-induced weight gain and improved metabolic profiles by enhancing insulin sensitivity. Histological analyses revealed increased UCP1 expression and density of adipose tissue following treatment with this compound, suggesting its potential as a therapeutic agent for obesity-related conditions .

3. Comparative Biological Activity

The following table summarizes the biological activities of compound this compound compared to other related compounds:

Compound Activity Mechanism Target Cells
This compound HDAC/CDC25 inhibitionInduces apoptosis; cell cycle arrestTNBC cells
Thermogenesis promotionActivates UCP1 via AMPK-PGC-1α pathwayBrown adipocytes
MS-275 HDAC inhibitionSimilar mechanism but less selectiveVarious cancer types
Other Compounds Variable antibacterial activityMechanisms differ; often less effective than this compoundBacterial cells

4. Case Studies and Research Findings

4.1 Case Study on Cancer Treatment

In a study published in Apoptosis, researchers found that treatment with this compound led to a significant reduction in tumor size in TNBC models, with marked apoptosis observed through histological staining techniques . This underscores the compound's potential as a targeted therapy.

4.2 Research on Metabolic Effects

Another study highlighted the effectiveness of this compound in preventing obesity-related metabolic disorders by demonstrating its ability to enhance thermogenic activity in adipose tissues. Mice treated with this compound showed improved metabolic rates and reduced fat accumulation compared to control groups .

5. Conclusion

The compound this compound exhibits promising biological activities with significant implications for cancer therapy and metabolic health. Its dual action as an HDAC/CDC25 inhibitor and a thermogenic agent positions it as a valuable candidate for further preclinical development and potential clinical applications.

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Research

NPT100-18A and α-Synuclein Toxicity

NPT100-18A is a cyclic peptidomimetic compound designed to selectively target the folded state of α-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. Research indicates that NPT100-18A reduces α-synuclein toxicity by displacing it from cellular membranes and inhibiting the formation of toxic oligomers.

Key Findings:

  • In Vitro Studies : NPT100-18A significantly reduced wild-type α-synuclein oligomer formation in neuronal membranes, decreasing markers of cell toxicity .
  • In Vivo Studies : Animal models treated with NPT100-18A showed improvements in motor deficits associated with α-synuclein pathology, suggesting its potential as a therapeutic agent for Parkinson's disease .

Cancer Research

Role of MicroRNA-18a in Tumor Progression

MicroRNA-18a (miR-18a) has been studied for its role in cancer biology, particularly in breast cancer. Low levels of miR-18a are associated with enhanced epithelial-mesenchymal transition (EMT) traits, which contribute to tumor progression and metastasis.

Case Studies:

  • Breast Cancer : A study involving 446 patient-derived breast tumor samples revealed that down-regulated miR-18a expression correlates with increased hybrid E/M cell populations, leading to enhanced migration and drug resistance .
  • Mechanistic Insights : The study highlighted the involvement of hypoxia-inducible factor 1-alpha (HIF-1α)-mediated signaling pathways in driving these effects, suggesting potential therapeutic targets .

Metabolic Disorder Applications

Polyphenol Compound 18A and Obesity Management

Another variant of compound this compound has been identified as a polyphenol that activates uncoupling protein 1 (UCP1) in brown adipose tissue, promoting thermogenesis and improving insulin sensitivity.

Experimental Evidence:

  • Animal Studies : Compound this compound demonstrated efficacy in preventing weight gain induced by high-fat diets and enhancing mitochondrial respiration through the AMPK-PGC-1α pathway .
  • Therapeutic Potential : The findings suggest that compound this compound could be developed as a therapeutic agent for obesity and related metabolic disorders by enhancing energy expenditure through increased thermogenesis .

Summary Table of Applications

Application AreaCompound/MechanismKey FindingsReferences
Neurodegenerative DiseasesNPT100-18AReduces α-synuclein toxicity; improves motor deficits in models
Cancer ResearchmiR-18aLow levels correlate with EMT traits; drives tumor progression in ER-negative breast cancer
Metabolic DisordersPolyphenol this compoundActivates UCP1; prevents obesity; improves insulin sensitivity

Propiedades

IUPAC Name

1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c20-10-6-4-9(5-7-10)8-15-17-14(21)16-11-2-1-3-12-13(11)19-22-18-12/h1-8,20H,(H2,16,17,21)/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTYYEYYXURINZ-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)NN=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)N/N=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.